molecular formula C13H14Cl4N2O B414367 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide CAS No. 302934-87-8

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide

Cat. No.: B414367
CAS No.: 302934-87-8
M. Wt: 356.1g/mol
InChI Key: RMLCYYNTDCQPFP-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound with the molecular formula C13H14Cl4N2O It is characterized by the presence of a benzamide group substituted with a 2-chloro and a 2,2,2-trichloro-1-pyrrolidin-1-ylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloro-1-pyrrolidin-1-ylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)-ethyl)-acetamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide

Uniqueness

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and trichloro groups

Properties

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl4N2O/c14-10-6-2-1-5-9(10)11(20)18-12(13(15,16)17)19-7-3-4-8-19/h1-2,5-6,12H,3-4,7-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLCYYNTDCQPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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